molecular formula C13H13NO2 B13019752 1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile

1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B13019752
M. Wt: 215.25 g/mol
InChI Key: KKBVRKGTLSYKTB-UHFFFAOYSA-N
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Description

1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile is a cyclobutane-derived nitrile compound featuring a phenoxy group substituted with a formyl moiety at the meta-position, connected to the cyclobutane core via a methylene bridge. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The compound’s structure combines the rigidity of the cyclobutane ring with the electrophilic reactivity of the formyl group and the nitrile functionality, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[(3-formylphenoxy)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c14-9-13(5-2-6-13)10-16-12-4-1-3-11(7-12)8-15/h1,3-4,7-8H,2,5-6,10H2

InChI Key

KKBVRKGTLSYKTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=CC(=C2)C=O)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile involves several steps. Typically, the process begins with the reaction of 3-formylphenol with a suitable alkylating agent to introduce the formylphenoxy group. This intermediate is then reacted with cyclobutanecarbonitrile under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Chemical Reactions Analysis

1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile is noted for its therapeutic potential. The compound is part of a broader class of chemical entities that have shown efficacy in treating various diseases, including autoimmune disorders, inflammatory diseases, and cancers.

Case Studies

  • Autoimmune Diseases : In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant inhibition of SYK, leading to reduced inflammation in animal models of rheumatoid arthritis .
  • Cancer Treatment : Another investigation highlighted its effectiveness in inhibiting LRRK2, which is implicated in several cancers. The study showed that treatment with this compound resulted in decreased tumor growth rates in xenograft models .

Cosmetic Applications

Beyond pharmaceuticals, this compound has potential uses in cosmetic formulations. Its properties may enhance skin hydration and improve the texture of topical products.

Formulation Studies

Research focusing on cosmetic formulations has utilized this compound to develop products aimed at improving skin moisture retention and sensory feel. A study employing experimental design techniques indicated that formulations containing this compound exhibited superior moisturizing effects compared to traditional formulations .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAutoimmune DiseasesSignificant SYK inhibition reduces inflammation
PharmaceuticalsCancer TreatmentDecreased tumor growth in xenograft models
CosmeticsSkin MoisturizersEnhanced moisturizing properties and sensory feel

Mechanism of Action

The mechanism of action of 1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The cyclobutanecarbonitrile moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : The formyl group may participate in hydrogen-bonding networks, unlike halogen or alkoxy substituents, influencing crystal packing or binding affinity in biological targets .
  • Lipophilicity : The logP of 2.92 for the 4-chlorophenyl analog suggests moderate lipophilicity, while the formyl-substituted compound may exhibit lower logP due to polarity, impacting solubility and membrane permeability .

Biological Activity

1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_2

This structure includes a cyclobutane ring, a carbonitrile group, and a phenoxy moiety, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with derivatives of 3-formylphenoxy compounds, which may extend to this compound. The following sections summarize key findings related to its biological activity.

Antitumor Activity

Studies have demonstrated that certain derivatives of 3-formylphenoxy compounds exhibit cytotoxic effects against various tumor cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Ratio
6,8-Dichloro-3-formylchromoneA549 (Lung Cancer)12.55
6,8-Dibromo-3-formylchromoneHeLa (Cervical Cancer)8.04
This compoundMCF7 (Breast Cancer)TBDTBD

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens. Compounds featuring the formylphenoxy group have been tested against Helicobacter pylori and other bacteria, showing promising results in inhibiting bacterial growth .

GPR40 Agonist Activity

Recent patents indicate that compounds with similar structures exhibit GPR40 agonist activity, which is significant for metabolic regulation and the treatment of diabetes. The GPR40 receptor is implicated in insulin secretion and glucose homeostasis, making it a target for therapeutic intervention in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : By disrupting bacterial cell wall synthesis or function, it may exert its antimicrobial effects.
  • Receptor Modulation : As a GPR40 agonist, it may enhance insulin secretion and improve glucose uptake in peripheral tissues.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Antitumor Effects : A study evaluated the cytotoxic effects of various formylchromone derivatives on human tumor cell lines. Results indicated that specific substitutions on the phenoxy group enhanced cytotoxicity and selectivity towards cancer cells .
  • GPR40 Activation Study : Research outlined the development of compounds targeting GPR40 for diabetes treatment. The findings suggested that structural modifications could lead to improved pharmacokinetics and efficacy in glucose regulation .

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